
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona es un derivado quiral de oxazolidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona típicamente involucra la reacción del isocianato de 4-acetilfenilo con (S)-fenilglicinol. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de una base como la trietilamina, para facilitar la formación del anillo de oxazolidinona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo pueden mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo acetilo se puede oxidar para formar ácidos carboxílicos.
Reducción: El anillo de oxazolidinona se puede reducir para formar aminas.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrófila generalmente requieren catalizadores como cloruro de aluminio o cloruro de hierro (III).
Productos Principales
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
(S)-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como auxiliar quiral en la síntesis asimétrica.
Biología: Se investiga por su potencial como inhibidor enzimático.
Medicina: Se explora por sus propiedades antimicrobianas.
Industria: Se utiliza en la síntesis de moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de (S)-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir la actividad enzimática al unirse al sitio activo, evitando así el acceso del sustrato. Las vías involucradas pueden incluir la inhibición de la síntesis de proteínas bacterianas, lo que la convierte en un posible agente antimicrobiano.
Comparación Con Compuestos Similares
Compuestos Similares
®-3-(4-Acetilfenil)-4-feniloxazolidin-2-ona: El enantiómero del compuesto con propiedades similares pero diferente estereoquímica.
Isocyanato de 4-Acetilfenilo: Un precursor en la síntesis del compuesto.
Fenilglicinol: Otro precursor utilizado en la síntesis.
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
(4S)-3-(4-acetylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)13-7-9-15(10-8-13)18-16(11-21-17(18)20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3/t16-/m1/s1 |
Clave InChI |
HYUZIBWZXSWHLA-MRXNPFEDSA-N |
SMILES isomérico |
CC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


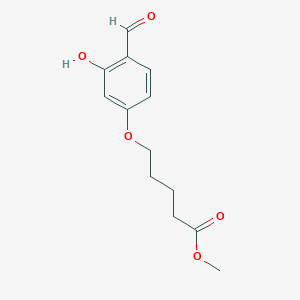

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
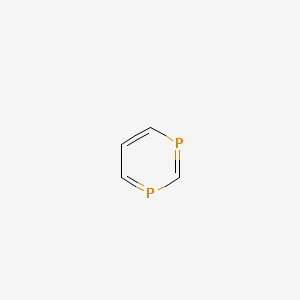
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
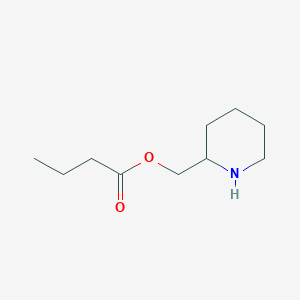
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
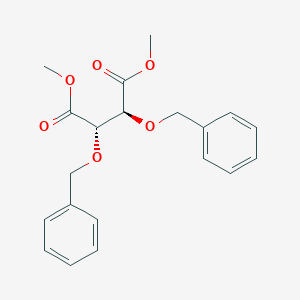
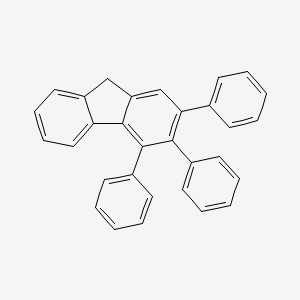
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
